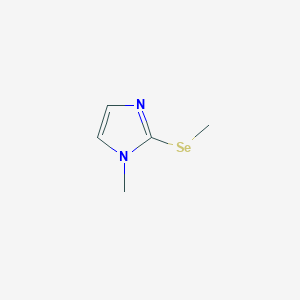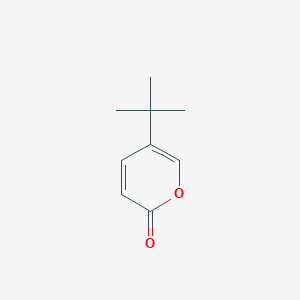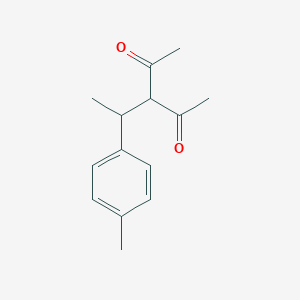![molecular formula C22H16N4O B12536875 {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone CAS No. 658704-11-1](/img/structure/B12536875.png)
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is a complex organic compound that features a combination of pyridine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzophenone with 2-bromopyridine in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties .
Biology
Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mécanisme D'action
The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone involves its ability to interact with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and oxidation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(pyridin-2-yl)methanone: Similar in structure but lacks the phenyl group, making it less versatile in forming complexes.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)methanone: Contains additional pyridine rings, which can enhance its binding properties with metal ions.
Uniqueness
The uniqueness of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone lies in its combination of pyridine and phenyl groups, which provide a balance of electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in materials science and biology.
Propriétés
Numéro CAS |
658704-11-1 |
|---|---|
Formule moléculaire |
C22H16N4O |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[4-(dipyridin-2-ylamino)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C22H16N4O/c27-22(19-7-1-4-14-23-19)17-10-12-18(13-11-17)26(20-8-2-5-15-24-20)21-9-3-6-16-25-21/h1-16H |
Clé InChI |
WRAVQZFYOGHVLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
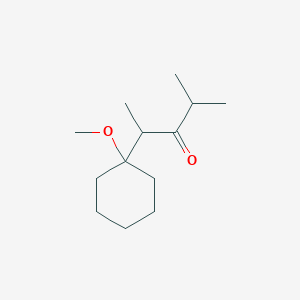
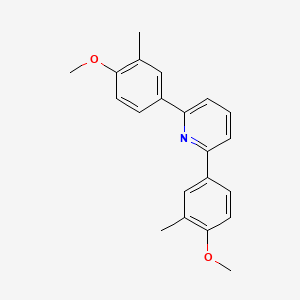

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
